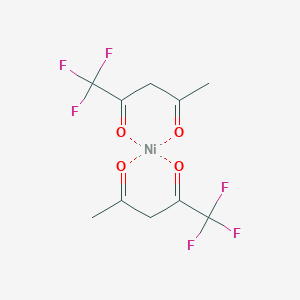
Nickel;1,1,1-trifluoropentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been prepared and characterized. This process involved using microanalysis, conductance, magnetic, and spectral measurements, with specific coordination through oxygen and nitrogen atoms to form a six-coordinate octahedral geometry for nickel complexes (Woods et al., 2009).
Molecular Structure Analysis
Nickel(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide have been examined, showing a distorted octahedral coordination involving four equatorial oxygen atoms from β-diketonate ligands and two axial oxygen atoms from dimethyl sulfoxide (Magerramov et al., 2011).
Chemical Reactions and Properties
The reactions of nickel(II) with 1,1,1-trifluoropentane-2,4-dione in aqueous solutions at 25°C have been studied, showing that the metal ion reacts exclusively with the enol tautomer of the β-diketone. These studies provided valuable insights into the kinetics and mechanisms of the formation of nickel complexes (Hynes & O'Shea, 1983).
Aplicaciones Científicas De Investigación
Application 1: Preparation of Quinoxaline Derivatives
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione”, also known as 1,1,1-Trifluoro-2,4-pentanedione, has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Application 2: Solvent
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used as a solvent in various chemical reactions .
- Results or Outcomes : The use of this compound as a solvent can enhance the efficiency of chemical reactions by improving the mixing of reactants .
Application 3: Chelating Agent
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” serves as a chelating agent, forming stable complexes with metal ions .
- Results or Outcomes : The formation of these complexes can be used for the identification, separation, and purification of metal ions .
Application 4: Precursor for Functional Thin Film Materials
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used as a precursor for the deposition of various functional thin film materials, such as oxide superconducting films, electroluminescent films, and ferroelectric oxide films .
- Results or Outcomes : The resulting thin films have a wide range of applications in areas such as electronics and optics .
Application 5: Gas Chromatography Analysis
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used in gas chromatography analysis for the separation of chromium and rhodium .
- Results or Outcomes : The use of this compound in gas chromatography can enhance the resolution and efficiency of the separation process .
Application 6: Luminescent Material
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” forms complexes with rare earth metals, which have excellent chemical stability and luminescent properties .
- Results or Outcomes : The resulting luminescent materials have a wide range of applications in areas such as display technologies and lighting .
Safety And Hazards
Propiedades
IUPAC Name |
nickel;1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLEPCFUAPGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel;1,1,1-trifluoropentane-2,4-dione | |
CAS RN |
14324-83-5 |
Source


|
| Record name | NSC174292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

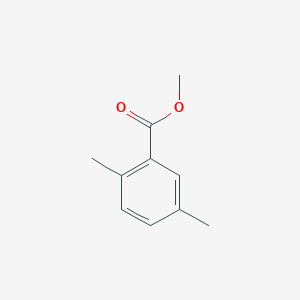
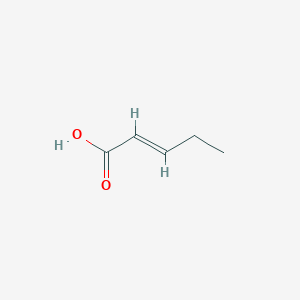
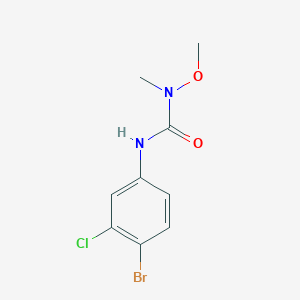
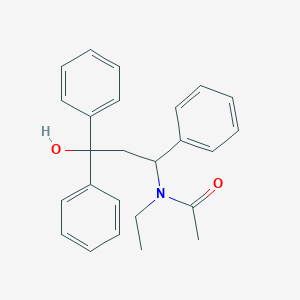
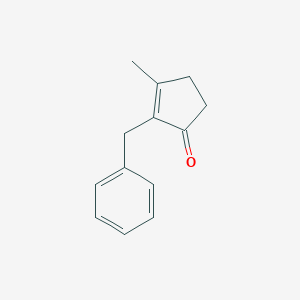
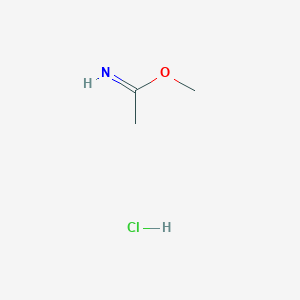
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
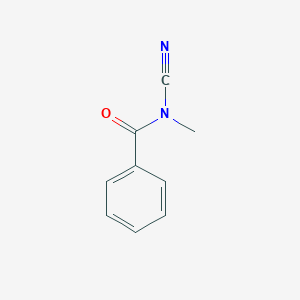
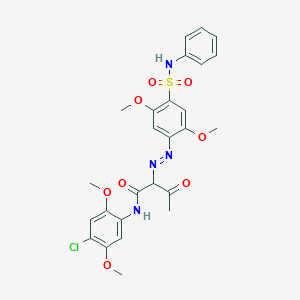
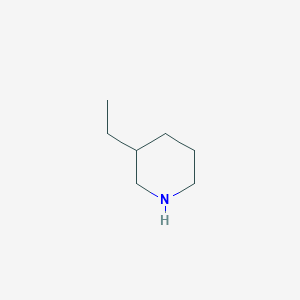

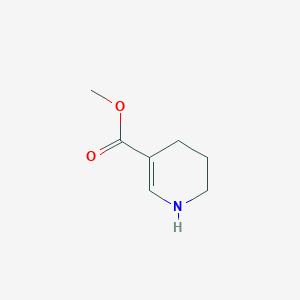
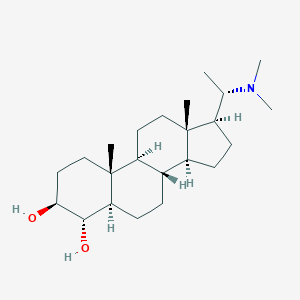
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)